(R)-Pyridin-3-yl-glycine tert-butyl ester
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Overview
Description
®-Pyridin-3-yl-glycine tert-butyl ester is a chemical compound that features a pyridine ring attached to a glycine moiety, which is further esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pyridin-3-yl-glycine tert-butyl ester typically involves the esterification of pyridin-3-yl-glycine with tert-butyl alcohol. One common method involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which facilitates the esterification process efficiently . The reaction conditions are mild, and the yields are generally high.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including ®-Pyridin-3-yl-glycine tert-butyl ester, can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction parameters, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
®-Pyridin-3-yl-glycine tert-butyl ester can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOCH₃ in methanol or LDA in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives depending on the nucleophile employed.
Scientific Research Applications
®-Pyridin-3-yl-glycine tert-butyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-Pyridin-3-yl-glycine tert-butyl ester involves its interaction with specific molecular targets and pathways. The tert-butyl ester group provides stability and protects the glycine moiety from unwanted reactions. Upon deprotection, the glycine can participate in various biochemical processes, including enzyme catalysis and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- Pyridin-3-yl-glycine methyl ester
- Pyridin-3-yl-glycine ethyl ester
- Pyridin-3-yl-glycine isopropyl ester
Uniqueness
®-Pyridin-3-yl-glycine tert-butyl ester is unique due to its tert-butyl ester group, which provides enhanced stability and resistance to hydrolysis compared to other esters. This makes it particularly useful in applications where prolonged stability is required .
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-2-pyridin-3-ylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9(12)8-5-4-6-13-7-8/h4-7,9H,12H2,1-3H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATGUCBHVPZYNG-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CN=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](C1=CN=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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